molecular formula C44H44N2P2 B177013 (1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine CAS No. 174758-63-5

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

Cat. No. B177013
M. Wt: 662.8 g/mol
InChI Key: OBHPYVNBXWUKNY-NCRNUEESSA-N
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Description

“(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine” is a chemical compound with the CAS number 174758-63-5 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C44H44N2P2. The molecular weight is 662.8 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid and has a yellow color . It has a melting point of >300°C and a predicted boiling point of 749.8±60.0 °C . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It has a predicted pKa of 9.75±0.40 . The compound is air sensitive .

Safety And Hazards

The compound has been classified under GHS07 and has a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

(1R,2R)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H44N2P2/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2/t41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHPYVNBXWUKNY-NCRNUEESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H44N2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447912
Record name (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-N1,N2-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

CAS RN

174758-63-5
Record name (1R,2R)-N~1~,N~2~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of N1,N2-bis(2-(diphenylphosphino)benzylidene)cyclohexane-1,2-diamine (2.18 g, 2.83 mmol) (prepared according to the literature procedure: Laue, S.; Greiner, L.; Woltinger, J.; Liese, A. Adv. Synth. Catal. 2001, 343, 711) and sodium borohydride (NaBH4) (0.64 g, 17 mmol) in ethanol (30 ml) was refluxed with stirring for 6 hours. The resulting solution was cooled to room temperature and water (15 ml) was added to destroy excess NaBH4. The mixture was extracted with dichloromethane and the combined extracts were washed with saturated aqueous ammonium chloride solution [NH4Cl] and then water. The organic layer was dried over magnesium sulfate and then filtered through silica gel. The filtrate was then evaporated to dryness to obtain a yellow solid. Yield: 2.0 g (91%). 1H NMR (400 MHz, CD2Cl2): δ 7.58-6.80 (m, 20H, Ph-H), 3.86 (d, 4H, NCH2), 3.65 (br, 2H, NH), 2.21 (s, 24H, CH3), 1.80 (m, 8H, cyclohexane-H). 31P{1H} NMR (162 MHz, CD2Cl2): δ−13.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
31P{1H}
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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